N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide
Description
The compound N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide (hereafter referred to as the target compound) is a hydrazide derivative featuring a brominated indole ring connected via a conjugated hydrazone linkage to a benzo[g]indazole scaffold. The Z-configuration at the 3-position of the indole ensures planar geometry, which may enhance π-π stacking interactions in biological systems . The bromine atom at position 5 of the indole core is a critical substituent, likely influencing electronic properties and binding affinity.
Properties
Molecular Formula |
C20H14BrN5O2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H14BrN5O2/c21-11-6-8-15-14(9-11)18(19(27)22-15)25-26-20(28)17-13-7-5-10-3-1-2-4-12(10)16(13)23-24-17/h1-4,6,8-9,22,27H,5,7H2,(H,23,24) |
InChI Key |
QHGKHNOXCPKIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation via Esterification and Hydrazinolysis
The synthesis typically begins with the preparation of the acid hydrazide precursor. A common approach involves esterification of 5-methoxyindole-2-carboxylic acid (1 ) using methanol and sulfuric acid as a catalyst, yielding methyl 5-methoxyindole-2-carboxylate (2 ). Subsequent hydrazinolysis with hydrazine hydrate in methanol produces 5-methoxy-1H-indole-2-carbohydrazide (3 ). This intermediate is critical for introducing the hydrazide functionality necessary for condensation with isatin derivatives.
Reaction Conditions :
Condensation with Isatin Derivatives
The final step involves condensing the hydrazide (3 ) with a substituted isatin. For the target compound, 5-bromo-isatin (4a ) is reacted with 3 in absolute ethanol under acidic conditions (glacial acetic acid) to form the hydrazone linkage. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the isatin’s carbonyl carbon, followed by dehydration to yield the (Z)-configured imine.
-
Dissolve 3 (1 mmol) and 4a (1 mmol) in absolute ethanol (15 mL).
-
Add 2–3 drops of glacial acetic acid.
-
Reflux for 4 hours under vigorous stirring.
-
Filter the hot mixture and recrystallize the precipitate from ethanol/DMF (3:1).
Yield : 40–95%, depending on substituents and purification methods.
Optimization of Reaction Conditions
Solvent and Catalytic System
Ethanol is preferred due to its ability to dissolve both hydrazides and isatins while facilitating precipitation of the product. The addition of glacial acetic acid (1–2% v/v) accelerates imine formation by protonating the carbonyl oxygen of isatin, enhancing electrophilicity. Alternatives like methanol or DMF reduce yields due to poor solubility or side reactions.
Temperature and Time
Reflux conditions (78–80°C for ethanol) are optimal for achieving complete conversion within 4 hours. Prolonged heating (>6 hours) leads to decomposition, while shorter durations (<3 hours) result in incomplete reactions.
Substituent Effects
The electronic nature of isatin substituents significantly impacts reaction efficiency:
-
Electron-withdrawing groups (e.g., -Br, -Cl) enhance reactivity by increasing the electrophilicity of the carbonyl group.
-
Steric hindrance from bulky substituents (e.g., -CH₃, -OCH₃) slows condensation, requiring extended reaction times.
Characterization and Analytical Techniques
Spectroscopic Validation
1H NMR (DMSO-d6) :
-
Aromatic protons : Multiplets between δ 6.84–8.38 ppm, corresponding to indole and benzo[g]indazole rings.
-
NH signals : Singlets at δ 11.93–11.95 ppm (indole NH) and δ 11.70–11.85 ppm (hydrazide NH).
IR (KBr, ν cm⁻¹) :
Purity Assessment
Recrystallization from ethanol/DMF (3:1) achieves >95% purity, as confirmed by HPLC. Alternative methods (e.g., column chromatography) are less effective due to the compound’s low solubility in common eluents.
Comparative Analysis of Synthetic Methodologies
Challenges and Considerations
Stereochemical Control
The (Z)-configuration of the imine is thermodynamically favored but requires careful monitoring to avoid isomerization to the (E)-form during purification.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Case Studies
- Cytotoxicity Evaluation : A study on similar indole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as DU145 (prostate), MDA-MB-231 (breast), and A549 (lung) with IC50 values in the low micromolar range .
- Apoptosis Induction : The compound was noted to cause cell cycle arrest at the G2/M phase and activate apoptotic pathways in DU145 cells, enhancing its potential as an anticancer agent .
Broad-Spectrum Efficacy
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits notable antibacterial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies
- Antibacterial Screening : Similar compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values that indicate effective bacterial growth inhibition .
- Mechanistic Insights : The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific studies on this compound are still needed.
Isatin Derivatives
The structure of N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is closely related to isatin derivatives, which have shown efficacy against neglected tropical diseases (NTDs). These compounds can modulate biological pathways involved in the pathogenesis of these diseases, offering a dual role as both therapeutic agents and research scaffolds .
Case Studies
- In vitro Studies : Isatin derivatives have been tested for their ability to inhibit the growth of pathogens responsible for NTDs, showcasing their potential as lead compounds for drug development .
- Safety Profiles : Safety evaluations indicate that certain derivatives maintain non-cytotoxic profiles in normal cell lines while effectively targeting diseased cells.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated indole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Hydrazide Linkages
The target compound shares a core indole-hydrazide structure with several analogues, differing in substituents and fused ring systems. Key comparisons include:
Key Observations :
- Bromine at position 5 (common in the target compound and ) is a conserved pharmacophore, while nitro substitution (as in ) may alter electronic properties and metabolic stability.
Heterocyclic Analogues with Brominated Aromatic Systems
- 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :
- 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one : Combines triazino-indole and bromophenyl groups; the bromine’s position (para vs. meta) affects steric and electronic interactions .
Methodological Considerations for Structural Comparison
- Graph-Based Similarity Analysis : Evidence suggests that graph-theoretical methods (representing compounds as atom-bond networks) are more accurate than fingerprint-based comparisons for capturing biochemical relevance . The target compound’s benzo[g]indazole system may exhibit unique graph metrics (e.g., cyclomatic number) compared to simpler analogues .
- Lumping Strategy : Compounds with shared features (e.g., brominated indole cores) may be grouped as surrogates in computational models, streamlining reactivity or pharmacokinetic predictions .
Implications for Drug Discovery
- The target compound’s structural complexity may reduce promiscuous binding risks compared to smaller analogues, as suggested by tools like Hit Dexter 2.0 , which evaluates "dark chemical matter" .
- Synthetic routes for similar compounds (e.g., hydrazide formation via condensation ) are well-established, though the benzo[g]indazole moiety may require specialized cyclization conditions .
Biological Activity
N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazones and indole derivatives, which have been studied for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H14BrN5O2 |
| Molecular Weight | 423.26 g/mol |
| CAS Number | 328008-53-3 |
| Density | 1.86 g/cm³ (predicted) |
| pKa | 9.23 (predicted) |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example:
- Cell Line Studies : In vitro studies have shown that related indole derivatives can induce apoptosis in various cancer cell lines, including HCT116 and MDA-MB-231. These compounds often cause cell cycle arrest at the G2/M phase and induce intrinsic apoptotic pathways by down-regulating anti-apoptotic proteins like Bcl-2 .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to increase annexin V-positive apoptotic cells significantly, indicating its role in promoting programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly affecting the G2/M transition.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- The presence of the bromine atom at the 5-position of the indole ring enhances the compound's potency against certain cancer cell lines.
- Variations in substituents on the hydrazone moiety can lead to different biological profiles, emphasizing the importance of SAR studies in drug design .
Study 1: Antiproliferative Effects
In a study assessing various indole derivatives for their antiproliferative effects on cancer cells, a related compound exhibited an IC50 value of 7.43 μM against MDA-MB-231 cells. This highlights the potential of structurally similar compounds in targeting breast cancer effectively .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that certain derivatives induced apoptosis through mitochondrial pathways and significantly increased ROS production in treated cells. This suggests a common mechanism among indole-based compounds that could be applicable to this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
